1,3-Dioxolo[4,5-g]quinolin-8(5H)-one
Overview
Description
“1,3-Dioxolo[4,5-g]quinolin-8(5H)-one” is an organic heteropentacyclic compound . It is also known as Oliveroline , an anti-cholinergic aporphine alkaloid .
Synthesis Analysis
The compound has been synthesized using green TiO2 in an eco-compatible sonochemical process . It has also been synthesized as a novel thiazapodophyllotoxin analogue with potential anticancer activity .Molecular Structure Analysis
The molecular structure of “1,3-Dioxolo[4,5-g]quinolin-8(5H)-one” includes a heteropentacyclic compound with additional hydroxy and methoxy substituents at positions 10 and 11 .Chemical Reactions Analysis
The compound has been involved in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines . It has also been used in the synthesis of novel thiazapodophyllotoxin analogues .Physical And Chemical Properties Analysis
The compound has a molar mass of 295.338 g/mol . More detailed physical and chemical properties may be found in specific databases or literature.Scientific Research Applications
Synthesis and Chemical Properties
- Novel compounds of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one have been synthesized using solvent-free conditions, highlighting their potential in green chemistry applications (Wu Xiao-xi, 2015).
- The molecular structures of certain derivatives demonstrate unique conformational and configurational disorders, suggesting complex chemical behaviors (Paola Cuervo, R. Abonía, J. Cobo, C. Glidewell, 2009).
- Ultrasound-promoted one-pot synthesis under catalyst-free and solvent-free conditions has been developed, emphasizing environmentally friendly procedures (D. Azarifar, D. Sheikh, 2012).
Applications in Anticancer and Antibacterial Research
- Some derivatives show potential as novel analogues for anticancer activity, providing a new chemical library for screening (Tuanjie Li, Ting-Feng Lu, Chenxia Yu, Changsheng Yao, 2015).
- Quinoline and quinolinium iodide derivatives have been explored as potential anticancer and antibacterial agents, with some showing significant activity (Guofan Jin, Fuyan Xiao, Zhenwang Li, Xue-yong Qi, Lei Zhao, Xianyu Sun, 2020).
Green Chemistry and Eco-friendly Synthesis
- The use of green TiO2 in aqueous-mediated sonochemical synthesis underlines the push towards eco-compatible methods in chemical synthesis (Diksha Bhardwaj, Aakash Singh, Ruby Singh, 2019).
- ZrOCl2 · 8H2O has been used as an eco-friendly catalyst for ultrasound-accelerated synthesis, demonstrating the potential for sustainable and efficient chemical processes (D. Azarifar, D. Sheikh, 2013).
Future Directions
properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-1-2-11-7-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEILVUIMNTTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496428 | |
Record name | 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolo[4,5-g]quinolin-8(5H)-one | |
CAS RN |
154504-43-5 | |
Record name | 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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